![molecular formula C17H13F2N3O3 B2717375 N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1171889-85-2](/img/structure/B2717375.png)
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
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Description
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as DFOA, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Characterization
Research efforts have been focused on the synthesis and characterization of compounds related to N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, employing various substituted/unsubstituted aromatic organic acids. These efforts have led to the development of derivatives through a series of chemical transformations, including esterification, conversion into hydrazides, and subsequent cyclization to 1,3,4-oxadiazole derivatives. The structures of these synthesized compounds are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry (Rehman et al., 2013).
Biological Screening
These compounds have been subjected to biological screening for various activities. For instance, a study detailed the evaluation of similar derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes, finding them to exhibit significant inhibitory activity against AChE (Rehman et al., 2013). Another facet of research has explored these compounds for antimicrobial and anticancer properties, showing potential as chemotherapeutic agents due to their ability to inhibit the growth of tumor cells and bacterial strains (Kaya et al., 2017).
Antimicrobial and Antiproliferative Activities
Some derivatives have demonstrated higher antimicrobial activity against gram-negative bacteria compared to gram-positive bacteria and have shown promising antiproliferative activity against human tumor cell lines, including lung and breast cancer cell lines. Such activities suggest their potential utility in the development of new antimicrobial and anticancer agents (Kaya et al., 2017).
Molecular Docking and Pharmacological Evaluation
Molecular docking studies and pharmacological evaluation of related 1,3,4-oxadiazole derivatives have been conducted to assess their inhibitory activities against specific protein targets, providing insights into their mechanism of action and guiding the design of more potent inhibitors for therapeutic applications (Panchal et al., 2020).
properties
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3/c1-24-12-5-2-10(3-6-12)8-15(23)20-17-22-21-16(25-17)13-7-4-11(18)9-14(13)19/h2-7,9H,8H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXSALDWBBLFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
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